3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile is a boronic ester-functionalized indole derivative with a molecular formula of C₁₆H₁₉BN₂O₂ and a molecular weight of 282.15 g/mol . Key structural features include:
- A methyl group at position 3 of the indole ring.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at position 4.
- A cyano group at position 5.
This compound (CAS: 2103353-09-7) is likely utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl motifs . The boronic ester group enhances stability and solubility in organic solvents, while the cyano group may modulate electronic properties or serve as a hydrogen bond acceptor in target binding.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O2/c1-10-9-19-14-11(8-18)6-12(7-13(10)14)17-20-15(2,3)16(4,5)21-17/h6-7,9,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJNQBCLEQJKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(=CN3)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core substituted with a carbonitrile group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 247.12 g/mol.
Anticancer Properties
Research indicates that compounds containing indole structures often exhibit significant anticancer activities. The presence of the boron atom in this compound may enhance its interaction with biological targets, potentially inhibiting tumor growth.
- Mechanism of Action :
- The indole moiety is known to interact with various cellular receptors and enzymes involved in cancer progression.
- The dioxaborolane group may contribute to the compound's ability to form stable complexes with biomolecules, enhancing its efficacy as an anticancer agent.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Significant reduction in cell viability |
| A549 (Lung) | 15.0 | Induced apoptosis in treated cells |
| HeLa (Cervical) | 10.0 | Enhanced sensitivity compared to controls |
Mechanistic Insights
The compound's mechanism was further elucidated through flow cytometry and Western blot analysis, revealing:
- Apoptosis Induction : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase, suggesting disruption of cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Boronic Esters
A. 7-Fluoro-5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS: 1449581-03-6)
- Structural Differences: Fluorine substituent at position 7 (vs. cyano in the target compound) and boronic ester at position 4 (vs. position 5).
- Properties: Molecular weight = 286.14 g/mol. The electron-withdrawing fluorine may reduce reactivity in cross-coupling compared to the cyano group.
B. 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-4-Carbonitrile (CAS: 1256359-19-9)
- Structural Differences: Boronic ester at position 2 and cyano at position 4.
- Properties : LogP = 2.64 , PSA = 76.50 Ų . The altered substitution pattern likely impacts electronic distribution and solubility .
C. 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-5-Carbonitrile (CAS: 1256359-11-1)
Indazole and Azaindole Analogs
A. 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carbonitrile (CAS: 1463055-84-6)
- Core Structure : Indazole (two adjacent nitrogen atoms) instead of indole.
- Properties : Molecular weight = 269.11 g/mol . The indazole core increases polarity (PSA = 86.52 Ų ) and may enhance metabolic stability in drug design. Safety Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
B. 3-Methyl-1H-Indazole-5-Boronic Acid Pinacol Ester (CAS: 1111637-95-6)
- Structural Differences : Methyl at position 3 (indazole), boronic ester at position 5.
- Properties: Molecular weight = 258.12 g/mol.
3-Methyl-7-Azaindole-5-Boronic Acid Pinacol Ester
Comparative Data Table
Key Findings and Implications
Structural Effects on Reactivity: The cyano group in the target compound may enhance electron deficiency at position 7, facilitating cross-coupling at position 5. Indazole analogs exhibit higher polarity (PSA) and metabolic stability, making them preferable in drug discovery .
Safety Considerations :
- Indazole derivatives (e.g., CAS: 1463055-84-6) require stringent handling due to toxicity risks (H302, H315, H319) .
Boronic esters are typically introduced via Suzuki coupling or direct borylation, as seen in compound 77B () .
Applications: The target compound’s methyl and cyano groups could optimize steric and electronic profiles for pharmaceutical intermediates or agrochemicals. Fluorinated analogs (e.g., CAS: 1449581-03-6) may face stability issues, limiting their utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
